molecular formula C13H16O4 B8768355 methyl 3-hydroxy-3-(4-methoxyphenyl)cyclobutane-1-carboxylate

methyl 3-hydroxy-3-(4-methoxyphenyl)cyclobutane-1-carboxylate

Cat. No.: B8768355
M. Wt: 236.26 g/mol
InChI Key: KSPBXPUWJMUONO-UHFFFAOYSA-N
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Description

methyl 3-hydroxy-3-(4-methoxyphenyl)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C13H16O4 and a molecular weight of 236.26 g/mol . This compound is a cyclobutane derivative, characterized by a cyclobutanecarboxylate core with a hydroxy and methoxyphenyl group attached. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-hydroxy-3-(4-methoxyphenyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanecarboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Another method involves the use of 4-methoxyphenylmagnesium bromide, which reacts with cyclobutanone to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

methyl 3-hydroxy-3-(4-methoxyphenyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

methyl 3-hydroxy-3-(4-methoxyphenyl)cyclobutane-1-carboxylate is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-3-(4-methoxyphenyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 3-hydroxy-3-(4-methoxyphenyl)cyclobutane-1-carboxylate is unique due to its cyclobutane core, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

methyl 3-hydroxy-3-(4-methoxyphenyl)cyclobutane-1-carboxylate

InChI

InChI=1S/C13H16O4/c1-16-11-5-3-10(4-6-11)13(15)7-9(8-13)12(14)17-2/h3-6,9,15H,7-8H2,1-2H3

InChI Key

KSPBXPUWJMUONO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CC(C2)C(=O)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Anisylmagnesium bromide (15.6 mL of 0.5 M solution in THF, 7.80 mmol) was added dropwise over 1 h to a stirred solution of methyl 3-oxocyclobutanecarboxylate (1.00 g, 7.80 mmol) in dry Et2O (71.0 mL) at −78° C. under N2. The reaction mixture was allowed to warm to room temperature and was stirred for 1 h. Satd aq. Na2SO4 was added and the mixture was stirred until a clear solution resulted. This mixture was extracted with Et2O (3×50 mL). The combined extracts were dried (MgSO4) and concentrated in vacuo to give the crude product. This was purified by flash chromatography (Biotage Horizon, 40M, Si, ˜30 mL/min, 100% hexanes for 360 mL, gradient to 20% EtOAc in hexanes over 2088 mL, gradient to 40% EtOAc in hexanes over 2448 mL) to afford methyl 3-hydroxy-3-(4-methoxyphenyl)cyclobutanecarboxylate. Rf=0.18 (20% EtOAc/hexanes). LCMS calc.=259.10. found=259.01 (M+Na)+. 1H NMR (500 MHz, CHCl3): δ 3.75 (s, 3H); 3.44-3.37 (m, 2H); 3.32-3.18 (m, 3H).
Name
4-Anisylmagnesium bromide
Quantity
15.6 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
71 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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